tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate
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Overview
Description
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate: is a bicyclic compound that features a unique structure with both oxygen and nitrogen atoms incorporated into its ring system.
Preparation Methods
The synthesis of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereochemical control in the transformation that generates the bicyclic architecture or through a desymmetrization process starting from achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties
Mechanism of Action
The mechanism of action of tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways .
Comparison with Similar Compounds
Similar compounds include:
- tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
- tert-Butyl 7-oxo-8-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate
- tert-Butyl 6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate
Compared to these compounds, tert-Butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific arrangement of functional groups and the presence of both hydroxyl groups on the bicyclic scaffold .
Properties
Molecular Formula |
C11H19NO5 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 8,8-dihydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(13)12-4-7-6-16-8(5-12)11(7,14)15/h7-8,14-15H,4-6H2,1-3H3 |
InChI Key |
ZPEZLZWLABRCTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2COC(C1)C2(O)O |
Origin of Product |
United States |
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